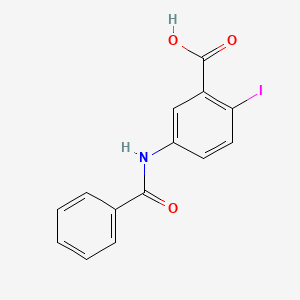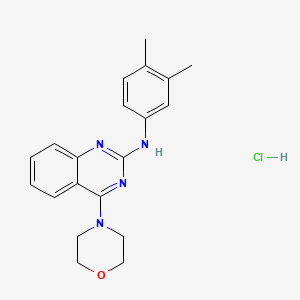![molecular formula C17H20N2O5S B4195959 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4195959.png)
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide
Vue d'ensemble
Description
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a propylphenoxy group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent coupling with a propylphenoxyethylamine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-o,p-toluenesulfonamide: Shares the sulfonamide moiety but differs in the substituents on the aromatic ring.
Phenoxy acetamide derivatives: Similar in having a phenoxy group but differ in the rest of the structure.
Uniqueness
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide is unique due to the combination of its nitro group, propylphenoxy group, and benzenesulfonamide moiety, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-6-14-7-3-4-10-17(14)24-12-11-18-25(22,23)16-9-5-8-15(13-16)19(20)21/h3-5,7-10,13,18H,2,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXBMAWKMJYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)
![4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195885.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B4195887.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)
![N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)
![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![4-[(3-Iodophenyl)methoxy]benzonitrile](/img/structure/B4195918.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4195935.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)
